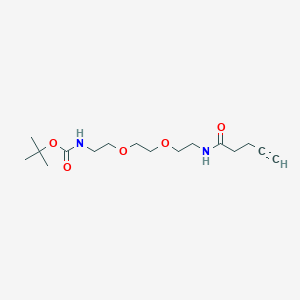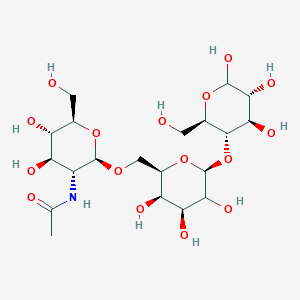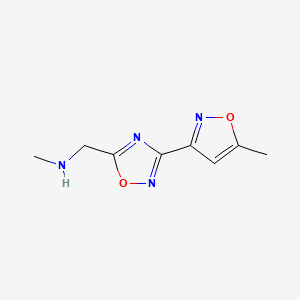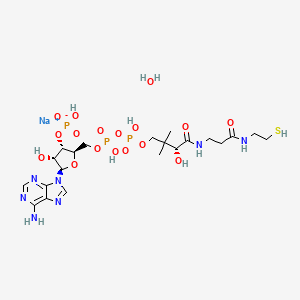
5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester
Overview
Description
5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester (5,8-Dioxa-2,11-diazahexadec-15-ynoic acid 12-oxo-1,1-dimethylethyl ester) is a synthetic compound that has been used in scientific research for a variety of applications. It is a member of a class of compounds known as dioxa-diazahexadecynoic acid esters, which are used to study the effects of various compounds on cell metabolism. The compound is of interest due to its ability to act as a substrate for a variety of enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins.
Scientific Research Applications
Taste Modulation in Golden Chanterelles
Research has identified various C18-acetylenic acids in chanterelles, including several derivatives of octadecadien-12-ynoic acids, which have not been previously reported. These acids exhibit taste-modulating activities, suggesting their significant role in kokumi enhancement in foods. This highlights the potential application of similar compounds in flavor science and culinary applications (Mittermeier, Dunkel, & Hofmann, 2018).
Cardiotonic Activity
A study on the synthesis of various esters, including those similar to the compound , revealed some of these compounds exhibit notable cardiotonic activity. This suggests potential applications in the development of heart medications or treatments for cardiac conditions (Mosti et al., 1992).
Photolysis and Chemical Transformations
The photolysis of compounds related to "5,8-Dioxa-2,11-diazahexadec-15-ynoic acid" has been studied, indicating their potential in chemical transformations under certain conditions. This can have implications in organic synthesis and material science (Nikolaev, Khimich, & Korobitsyna, 1985).
Selective Esterifications
The effect of similar compounds on selective esterifications of primary alcohols has been observed. This could be relevant in various chemical synthesis processes, particularly in pharmaceutical and organic chemistry (Wang, Aleiwi, Wang, & Kurosu, 2012).
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(pent-4-ynoylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-5-6-7-14(19)17-8-10-21-12-13-22-11-9-18-15(20)23-16(2,3)4/h1H,6-13H2,2-4H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSCFHQKEKGMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)


![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)
![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)
![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)

![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)
![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)
![N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434496.png)